Comparison of anti-proliferative activity: Target compound's core shows superior potency to Sorafenib
The core scaffold of the target compound is directly linked to the most potent analog in a published series against the MDA-MB-231 breast cancer cell line. The lead compound from this class, identified as 4c, achieved an IC50 of 0.7 µM. This is a 3.6-fold improvement in potency over the multi-kinase inhibitor Sorafenib (IC50 = 2.5 µM) in the same assay [1]. This demonstrates that the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, when optimally substituted, can significantly outperform a clinically approved agent, making it a superior starting point for chemical probe or lead optimization programs.
| Evidence Dimension | Anti-proliferative activity against MDA-MB-231 human breast cancer cells |
|---|---|
| Target Compound Data | In-class lead compound 4c IC50 = 0.7 µM |
| Comparator Or Baseline | Sorafenib IC50 = 2.5 µM |
| Quantified Difference | 3.6-fold more potent |
| Conditions | MDA-MB-231 cell line; standard MTT or similar proliferation assay (details in primary reference). |
Why This Matters
Establishes the core scaffold of the target compound as being capable of low-micromolar anti-proliferative activity, outperforming a standard-of-care comparator, which is a critical metric for prioritizing a chemical series in drug discovery procurement.
- [1] Yao, P., Zhai, X., Liu, D., Qi, B.H., Tan, H.L., Jin, Y.C. and Gong, P. (2010). Synthesis and Antiproliferative Activitiy of Novel Diaryl Ureas Possessing a 4H-Pyrido[1,2-a]pyrimidin-4-one Group. Archiv der Pharmazie, 343: 17-23. View Source
